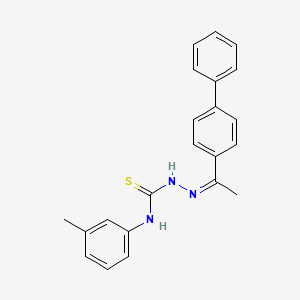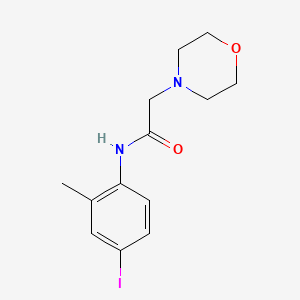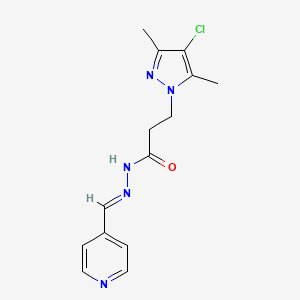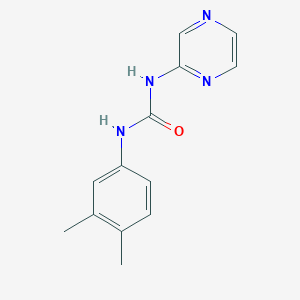![molecular formula C22H22N2O5 B5465106 N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5465106.png)
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound is also known as GSK-3β inhibitor, and it has been found to exhibit various pharmacological properties that make it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide involves the inhibition of GSK-3β, which is a serine/threonine kinase that is involved in various signaling pathways. This inhibition leads to the activation of downstream targets, including β-catenin, which is involved in the regulation of gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been found to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory and anti-tumor effects, which may have potential applications in the treatment of various inflammatory and cancerous conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide. One area of interest is the development of more potent and selective GSK-3β inhibitors, which may have potential applications in the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which may lead to the development of new therapeutic strategies for the treatment of neurodegenerative and inflammatory diseases. Finally, the potential applications of this compound in drug delivery systems and nanotechnology should also be explored.
Méthodes De Synthèse
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide involves several steps, including the preparation of the starting materials, reaction conditions, and purification methods. The synthesis of this compound has been described in various research articles, and different approaches have been proposed to optimize the yield and purity of the final product.
Applications De Recherche Scientifique
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a GSK-3β inhibitor, which has been found to be involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-15-2-5-17(6-3-15)21(25)23-18(22(26)24-8-10-27-11-9-24)12-16-4-7-19-20(13-16)29-14-28-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,25)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVLZQDQKMFKCL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5465028.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5465039.png)


![8-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5465060.png)
![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465082.png)
![N-(4-bromophenyl)-N'-[2-(2-fluorophenoxy)ethyl]urea](/img/structure/B5465086.png)
![4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465094.png)

![6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5465104.png)

![4-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5465116.png)
![4-methyl-1-(naphtho[2,1-b]furan-2-ylcarbonyl)piperidine](/img/structure/B5465149.png)